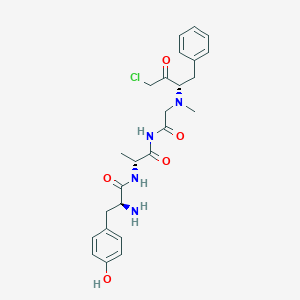

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone, also known as YVAD-CMK, is a synthetic peptide inhibitor that is widely used in scientific research. It is a potent inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response. YVAD-CMK has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well characterized.

Mechanism of Action

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is a competitive inhibitor of caspase-1. It binds to the active site of caspase-1 and prevents its activation. Caspase-1 is involved in the processing and secretion of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). By inhibiting caspase-1, this compound can reduce the release of these cytokines and attenuate the inflammatory response.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the processing and secretion of IL-1β and IL-18 in response to various stimuli, including lipopolysaccharide (LPS) and ATP. In vivo studies have shown that this compound can reduce inflammation in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is its specificity for caspase-1. It does not inhibit other caspases or proteases, which makes it a useful tool for studying the role of caspase-1 in biological processes. However, this compound has some limitations. It is a synthetic peptide that may not accurately reflect the activity of endogenous caspase-1. In addition, this compound may have off-target effects that could confound experimental results.

Future Directions

There are many future directions for research on Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone. One area of interest is the role of caspase-1 and the inflammasome in aging and age-related diseases. Another area of interest is the development of more potent and specific caspase-1 inhibitors for therapeutic use. Finally, this compound could be used in combination with other drugs to treat inflammatory diseases or to enhance the efficacy of existing therapies.

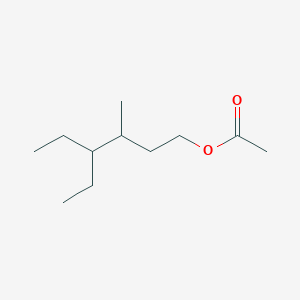

Synthesis Methods

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The synthesis involves coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection of the Fmoc group and cleavage of the peptide from the resin. The peptide is then purified by HPLC and characterized by mass spectrometry.

Scientific Research Applications

Tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone is widely used in scientific research as a tool to study the role of caspase-1 in inflammation and other biological processes. It has been used to investigate the role of caspase-1 in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been used in studies of the inflammasome, a multiprotein complex that activates caspase-1 in response to cellular stress.

properties

CAS RN |

109377-04-0 |

|---|---|

Molecular Formula |

C25H31ClN4O5 |

Molecular Weight |

503 g/mol |

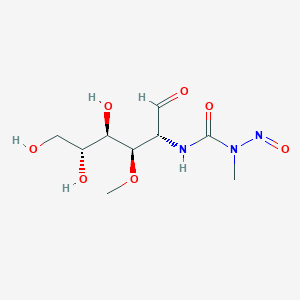

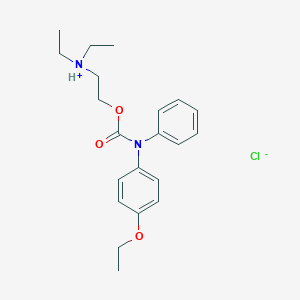

IUPAC Name |

(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-methylamino]acetyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C25H31ClN4O5/c1-16(28-25(35)20(27)12-18-8-10-19(31)11-9-18)24(34)29-23(33)15-30(2)21(22(32)14-26)13-17-6-4-3-5-7-17/h3-11,16,20-21,31H,12-15,27H2,1-2H3,(H,28,35)(H,29,33,34)/t16-,20+,21+/m1/s1 |

InChI Key |

LYYBTOIPJYEMFB-CZAAIQMYSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC(=O)CN(C)[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES |

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NC(=O)CN(C)C(CC1=CC=CC=C1)C(=O)CCl)NC(=O)C(CC2=CC=C(C=C2)O)N |

synonyms |

DAMCK DAMK Tyr-Ala-Gly-MePhe chloromethyl ketone Tyr-Ala-Gly-mePhe-CMK Tyr-Ala-Gly-N(alpha)-mePhe-chloromethyl ketone tyrosyl-alanyl-glycyl-methylphenylalanyl chloromethyl ketone tyrosyl-alanyl-glycyl-N(alpha)-methylphenylalanine chloromethyl ketone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.